molecular formula C12H9ClO2 B131840 4-Methoxy-1-naphthoyl Chloride CAS No. 70696-57-0

4-Methoxy-1-naphthoyl Chloride

Cat. No.: B131840
CAS No.: 70696-57-0
M. Wt: 220.65 g/mol
InChI Key: DCHGODSBSWBLPE-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthoyl Chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. It is a white crystalline solid, soluble in solvents such as chloroform and ether . This compound is often used in the preparation of isoindole derivatives for the treatment of gastrointestinal diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthoyl Chloride can be synthesized through the reaction of 4-methoxy-1-naphthoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products. For example, it can react with amines to form amides.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-methoxy-1-naphthoic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, chloroform, and ether are commonly used solvents for these reactions.

Major Products:

    Amides: Formed when reacting with amines.

    Esters: Formed when reacting with alcohols.

    Thioesters: Formed when reacting with thiols.

Scientific Research Applications

4-Methoxy-1-naphthoyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of isoindole derivatives.

    Biology: Utilized in the synthesis of biologically active compounds that have potential therapeutic applications.

    Medicine: Investigated for its role in the development of drugs for gastrointestinal diseases.

    Industry: Employed in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-naphthoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

    4-Methoxy-1-naphthoic Acid: A precursor in the synthesis of 4-Methoxy-1-naphthoyl Chloride.

    4-Methoxy-1-naphthaldehyde: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

4-methoxynaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHGODSBSWBLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466536
Record name 4-Methoxy-1-naphthalenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70696-57-0
Record name 4-Methoxy-1-naphthalenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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